roflumilast N-oxide
Descripción general
Descripción
Roflumilast N-oxide is an active metabolite of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor . It is used for the treatment of chronic obstructive pulmonary disease (COPD) and plaque psoriasis . It selectively inhibits the enzyme phosphodiesterase-4 (PDE4), which regulates intracellular cyclic adenosine monophosphate (cAMP) hydrolysis and is involved in immune responses to extracellular stimuli .
Synthesis Analysis
Roflumilast N-oxide is metabolized from roflumilast by phase I (cytochrome P450) and phase II (conjugation) reactions . The bioavailability of roflumilast cream 0.3% after topical administration was 1.5% .Molecular Structure Analysis
The molecular formula of roflumilast N-oxide is C17H14Cl2F2N2O4 . Its molecular weight is 419.21 .Chemical Reactions Analysis
Roflumilast N-oxide is a major step in roflumilast metabolism, which involves the N-oxidation of roflumilast by CYP3A4 and CYP1A2 .Physical And Chemical Properties Analysis
Roflumilast N-oxide is a white to off-white powder . It is practically insoluble in water, heptane, and hexane, sparingly soluble in ethanol, and freely soluble in acetone .Aplicaciones Científicas De Investigación
-
Chronic Plaque Psoriasis Treatment
- Field : Dermatology
- Application : Roflumilast cream 0.3%, which contains roflumilast N-oxide, is used for the treatment of chronic plaque psoriasis .
- Method : The cream was applied once daily for 14 days in patients with plaque psoriasis affecting body surface area (BSA) ≥20% .
- Results : The bioavailability of roflumilast cream 0.3% after topical administration was 1.5%. The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2. Roflumilast N-oxide concentrations were eightfold higher than roflumilast concentrations .
-
COPD Treatment
- Field : Pulmonology
- Application : Roflumilast N-oxide is used to improve the compromised anti-inflammatory properties of corticosteroids in COPD .
- Method : The study analyzed differential and combination anti-inflammatory effects of dexamethasone and roflumilast N-oxide in human bronchial epithelial cells (HBECs) stimulated with viral toll like receptor (TLR) agonists .
- Results : Roflumilast showed similar inhibitory effects on IL-8 release in healthy, smokers, and smokers with COPD. The combination of roflumilast N-oxide and dexamethasone showed additive inhibitory effects .
-
Inflammatory Airways Disease Treatment
-
Platelet-Leukocyte Interactions
-
Corticosteroid Resistance in Neutrophils
- Bioaccessibility and Photostability Improvement
- Field : Pharmacology
- Application : Roflumilast N-oxide is used to increase the bioaccessibility and photostability of roflumilast, a COPD treatment .
- Method : The study used cyclodextrin monomers to increase the bioaccessibility and photostability of roflumilast .
- Results : The study found that cyclodextrins protect the drug during digestion and even improve its bioaccessibility. They also reduced the drug’s extreme photosensitivity .
-
Platelet-Leukocyte Interactions
-
Phosphodiesterase (PDE) Inhibition
- Field : Pharmacology
- Application : Roflumilast and its active metabolite roflumilast N-oxide are selective and competitive inhibitors of PDE4, which leads to an increase in both the intracellular levels of cyclic-3′,5′-adenosine monophosphate (cAMP) and cAMP-mediated signaling .
- Method : The method of application is not specified in the source .
- Results : The results or outcomes are not specified in the source .
Direcciones Futuras
Roflumilast and its active metabolite, roflumilast N-oxide, are currently being studied in various Phase II and III clinical trials for patients with asthma, COPD, and allergic rhinitis . The aim of these studies is to further understand the efficacy and safety of roflumilast and roflumilast N-oxide in treating these conditions.
Propiedades
IUPAC Name |
3-(cyclopropylmethoxy)-N-(3,5-dichloro-1-hydroxypyridin-4-ylidene)-4-(difluoromethoxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N2O4/c18-11-6-23(25)7-12(19)15(11)22-16(24)10-3-4-13(27-17(20)21)14(5-10)26-8-9-1-2-9/h3-7,9,17,25H,1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXXMSARUQULRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)N=C3C(=CN(C=C3Cl)O)Cl)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433059 | |
Record name | roflumilast N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
roflumilast N-oxide | |
CAS RN |
292135-78-5 | |
Record name | roflumilast N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Roflumilast N-Oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROFLUMILAST N-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F08MQ6CZCS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.